N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide
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Overview
Description
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-4-phenyl-1,3-thiazole. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and can improve the overall efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes. The compound’s thiazole ring and benzamide moiety are key structural features that enable these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)acetamide
- N-(5-ethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Properties
Molecular Formula |
C16H12ClN3OS |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-9-5-4-8-11(12)14(21)20-15-13(19-16(18)22-15)10-6-2-1-3-7-10/h1-9H,(H2,18,19)(H,20,21) |
InChI Key |
WTZLTBQQDWTWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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